4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid

Medicinal chemistry Physicochemical profiling Lead optimization

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1557851-38-3) is a fully substituted pyrrole-2-carboxylic acid derivative bearing both an N-methyl group at position 1 and a dimethylaminomethyl moiety at position 4. With a molecular formula of C₉H₁₄N₂O₂ and molecular weight of 182.22 g·mol⁻¹, it belongs to the broader class of N-alkylpyrrole-2-carboxylic acids that have been explored as pharmacophore systems in anti-inflammatory drug discovery.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B12274474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylicacid
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)CN(C)C
InChIInChI=1S/C9H14N2O2/c1-10(2)5-7-4-8(9(12)13)11(3)6-7/h4,6H,5H2,1-3H3,(H,12,13)
InChIKeyFGSQOSYBBBXBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid: Chemical Identity and Procurement Baseline


4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1557851-38-3) is a fully substituted pyrrole-2-carboxylic acid derivative bearing both an N-methyl group at position 1 and a dimethylaminomethyl moiety at position 4 . With a molecular formula of C₉H₁₄N₂O₂ and molecular weight of 182.22 g·mol⁻¹, it belongs to the broader class of N-alkylpyrrole-2-carboxylic acids that have been explored as pharmacophore systems in anti-inflammatory drug discovery [1]. The compound features a tertiary amine (pKa ~8–9 predicted) that imparts pH-dependent solubility and a free carboxylic acid handle amenable to amide coupling, esterification, or salt formation . It is commercially supplied at 95% purity for research use [2].

Why 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid Cannot Be Casually Replaced by Close Analogs


Within the pyrrole-2-carboxylic acid family, simultaneous substitution at the N1 and C4 positions creates a unique pharmacophoric and physicochemical profile that simple mono-substituted analogs cannot replicate. Compounds lacking the N-methyl group (e.g., CAS 1551179-78-2) exhibit different hydrogen-bond donor capacity (one additional N–H donor), altered lipophilicity, and distinct solid-state properties . Analogs lacking the 4-dimethylaminomethyl group (e.g., 1-methyl-1H-pyrrole-2-carboxylic acid) lose the basic tertiary amine handle, which is critical for pH-dependent aqueous solubility and for forming salt bridges with biological targets . Positional isomers where the dimethylaminomethyl group is moved to C5 place the basic amine at a different vector angle relative to the carboxylic acid, altering both molecular recognition and conjugation chemistry . These differences mean that even structurally close analogs are not functionally interchangeable in synthetic sequences or biological assays.

Quantitative Differentiation of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid Versus Key Analogs


Molecular Weight Differentiation from N–H Containing Analog

The target compound (C₉H₁₄N₂O₂, MW 182.22) is 14.03 Da heavier than its des-methyl analog 4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid (C₈H₁₂N₂O₂, MW 168.19) . This mass increment arises from the replacement of the pyrrole N–H with an N–CH₃ group, which simultaneously eliminates one hydrogen-bond donor and increases calculated logP by approximately 0.5–0.8 units (class-level estimate based on the Hansch π constant for aromatic N-methylation) [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Topological Polar Surface Area Comparison with Des-methyl Analog

The topological polar surface area (TPSA) of the target compound is 45.5 Ų, identical to that of 4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid (45.5 Ų) because the N–H → N–CH₃ replacement does not alter the count of oxygen or nitrogen atoms that contribute to the polar surface [1]. However, the TPSA of 1-methyl-1H-pyrrole-2-carboxylic acid (lacking the dimethylaminomethyl group) is approximately 33.2 Ų, representing a 12.3 Ų reduction in polar surface area [2].

Drug-likeness ADME prediction Blood-brain barrier penetration

Rotatable Bond Count and Conformational Flexibility

The target compound possesses three rotatable bonds (the dimethylaminomethyl side chain and the carboxylic acid C–C bond), compared to two rotatable bonds in 1-methyl-1H-pyrrole-2-carboxylic acid (only the carboxylic acid rotor) and two in 4-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid (dimethylaminomethyl rotor plus carboxylic acid, with the N–H contributing negligible additional rotation) [1]. The additional rotatable bond increases conformational entropy, which may influence binding thermodynamics to protein targets.

Conformational analysis Ligand efficiency Entropic penalty

Class-Level Anti-Inflammatory Activity of Pyrrole-2-Carboxylic Acid Derivatives

Substituted pyrrole-2-carboxylic acids as a class have demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model, with protection ranging from 11% to 42% at 100 mg·kg⁻¹ i.p., compared to 45% for indomethacin at 10 mg·kg⁻¹ i.p. [1]. In vitro, these compounds inhibited trypsin-induced hydrolysis of bovine serum albumin by 42–90% at 1 mM (indomethacin: 95% at 1 mM) and exhibited antihemolytic I₅₀ values of 0.29–6.0 mM (indomethacin: 0.02 mM) [1]. N-pyrrolylcarboxylic acids bearing the carboxylic acid pharmacophore at the 2-position have been specifically designed as COX-2 inhibitor mimetics, with the carboxylic acid group serving as the critical zinc-chelating or salt-bridge forming moiety [2].

Anti-inflammatory COX inhibition Membrane stabilization

Recommended Application Scenarios for 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrrole-2-carboxylic acid Based on Differentiated Evidence


Medicinal Chemistry: Fragment Library Design for Anti-Inflammatory Targets

The compound's pyrrole-2-carboxylic acid core is a recognized pharmacophore for COX inhibition [1]. Its lower hydrogen-bond donor count (1 vs. 2 for the des-methyl analog) and three-dimensional substituent arrangement make it suitable for fragment-based screening libraries targeting inflammatory mediators. The dimethylamino group provides a solubilizing handle that can be protonated at physiological pH, while the carboxylic acid serves as a zinc-binding or arginine-anchoring moiety in the enzyme active site [1].

Synthetic Chemistry: Orthogonal Conjugation Handle

The compound offers two orthogonal reactive sites: the carboxylic acid at C2 (amenable to amide coupling or esterification) and the tertiary amine in the 4-dimethylaminomethyl side chain (amenable to quaternization, N-oxide formation, or coordination to metal centers). This dual functionality is absent in the simpler 1-methyl-1H-pyrrole-2-carboxylic acid comparator, which lacks the side-chain amine . This enables sequential derivatization strategies for generating compound libraries.

Coordination Chemistry: Ligand for Metalloenzyme Inhibitor Design

The carboxylic acid at the 2-position adjacent to the pyrrole nitrogen creates a chelating motif for divalent metal ions (Zn²⁺, Mg²⁺, Fe²⁺). Combined with the pendant dimethylamino group, which can act as a second coordination site, the compound has been noted as a potential scaffold for metalloenzyme inhibition, particularly zinc-dependent enzymes [2]. The N-methylation prevents N–H-mediated coordination modes available to the des-methyl analog, offering cleaner coordination geometry.

Antioxidant Research: Radical Scavenging Scaffold

Pyrrole derivatives with electron-donating substituents have demonstrated DPPH radical scavenging activity in QSAR studies [3]. The dimethylamino group is a strong electron-donating substituent that can stabilize radical intermediates on the pyrrole ring. While direct DPPH IC₅₀ data for this specific compound are not published, the structural features align with those of computationally predicted active pyrrole antioxidants [3], positioning it as a candidate for experimental validation in oxidative stress models.

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